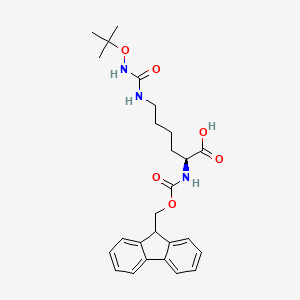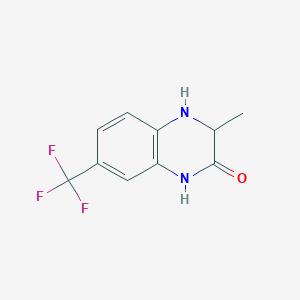
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to yield the desired quinoxaline derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: This compound has a similar structure but with a pyrrolo[1,2,a]pyrazine core instead of a quinoxaline core.
3-Methyl-7-(trifluoromethyl)benzo[b]thiophen-2-yl)methanol: This compound features a benzo[b]thiophene core and is used in similar applications.
Uniqueness
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and materials science .
Properties
IUPAC Name |
3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-5,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFVRQFNIJFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B6291733.png)

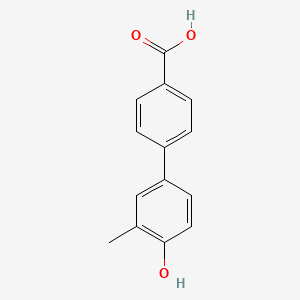
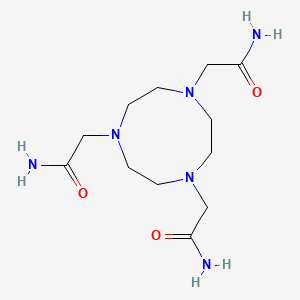
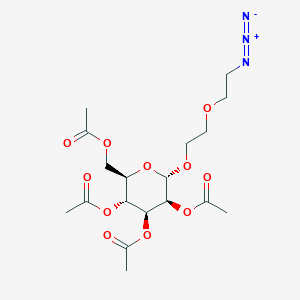

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
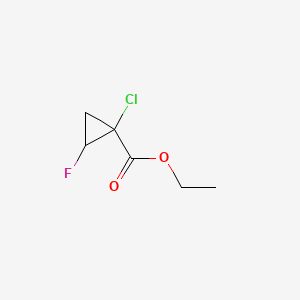
![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
